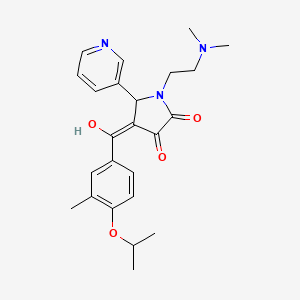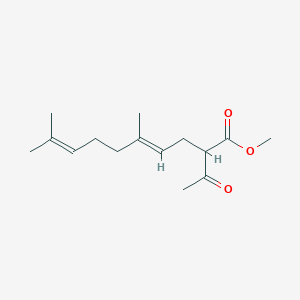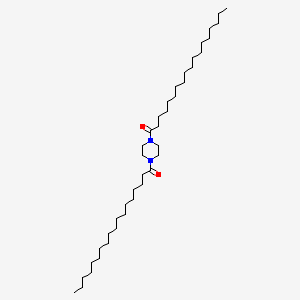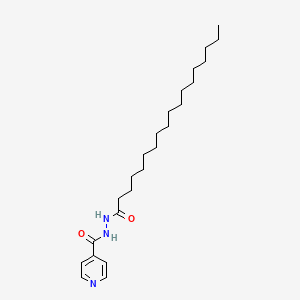
Ketone, 3-(2-aminoethyl)indol-5-YL methyl, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride is a chemical compound with the following structure:
C12H14N2OCl
It contains an indole ring system, which is a significant heterocyclic motif found in various natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological properties .
Vorbereitungsmethoden
Synthetic Routes:: One synthetic route to obtain this compound involves the Fischer indole synthesis. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) yields the tricyclic indole product. Further transformations can lead to the desired ketone compound .
Industrial Production:: Specific industrial methods for large-scale production of Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride are not widely documented. the synthetic route mentioned above can be adapted for industrial purposes.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The ketone functionality can undergo oxidation reactions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aminoethyl group can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The major products depend on the specific reaction conditions and substituents present. For instance, reduction of the ketone group would yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic applications, although specific uses would require further research.
Industry: Possible applications in materials science or organic synthesis.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride is unique due to its specific substituents, it shares similarities with other indole derivatives. Some related compounds include indole-3-acetic acid (a plant hormone) and various pharmaceutical indole-based drugs .
Eigenschaften
CAS-Nummer |
4682-98-8 |
|---|---|
Molekularformel |
C12H15ClN2O |
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12;/h2-3,6-7,14H,4-5,13H2,1H3;1H |
InChI-Schlüssel |
NKRZJYIGPWYIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5E)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12004426.png)


![4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione](/img/structure/B12004455.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12004469.png)


![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B12004482.png)

![4-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B12004497.png)

![N-[2-hydroxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B12004511.png)
![4-(10,13-Dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12004523.png)
